molecular formula C15H20 B14561607 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-62-4

1-(3-Ethylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14561607
CAS No.: 62226-62-4
M. Wt: 200.32 g/mol
InChI Key: GWNXQYWDSNGOFN-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family, characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in introducing different substituents to the bicyclo[2.2.1]heptane core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield alcohols or ketones, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

1-(3-Ethylphenyl)bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its unique polycyclic structure. This interaction can influence various pathways, depending on the functional groups present on the compound. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethylphenyl)bicyclo[22

Properties

CAS No.

62226-62-4

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-(3-ethylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C15H20/c1-2-12-4-3-5-14(10-12)15-8-6-13(11-15)7-9-15/h3-5,10,13H,2,6-9,11H2,1H3

InChI Key

GWNXQYWDSNGOFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C23CCC(C2)CC3

Origin of Product

United States

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